Product packaging for R6G NHS ester, 5-isomer(Cat. No.:)

R6G NHS ester, 5-isomer

Cat. No.: B13730166
M. Wt: 555.6 g/mol
InChI Key: NVDJORHKBRFQLZ-UHFFFAOYSA-N
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Description

Significance of Xanthene Dyes in Fluorescent Labeling Technologies

Xanthene dyes are a class of organic compounds renowned for their robust fluorescence, making them indispensable in a wide array of scientific fields. scbt.com This category, which includes well-known fluorophores like fluorescein (B123965) and rhodamine, is characterized by a distinctive tricyclic xanthene core. scbt.comnih.gov The chemical structure of these dyes gives rise to several advantageous properties, including high molar extinction coefficients, excellent photostability, and high fluorescence quantum yields. scirp.org

Key characteristics of xanthene dyes include:

Strong Fluorescence: They are highly valued for their bright emission, which is crucial for sensitive detection in techniques like fluorescence microscopy and flow cytometry. scbt.com

Photostability: Many xanthene derivatives, including Rhodamine 6G, exhibit remarkable resistance to photobleaching, allowing for longer observation times in imaging experiments. scirp.org

Tunable Spectral Properties: Modifications to the xanthene structure allow for the creation of a wide range of dyes with different absorption and emission spectra, enabling multicolor imaging applications. nih.govtcichemicals.com

Water Solubility: Many xanthene dyes have relatively good solubility in aqueous environments, which is beneficial for biological applications. tcichemicals.com

Rhodamine 6G (R6G) is a prominent member of the rhodamine family and the broader xanthene class. wikipedia.org It is particularly noted for its exceptionally high fluorescence quantum yield (approximately 0.95), making it one of the brightest and most efficient fluorescent dyes available. wikipedia.orglumiprobe.com Its strong absorption and emission in the visible spectrum make it compatible with common laser lines used in various instruments. aatbio.com These properties have led to its extensive use in biotechnology applications such as fluorescence microscopy, DNA sequencing, flow cytometry, and fluorescence correlation spectroscopy. wikipedia.orgnih.gov

The Role of NHS Esters as Amine-Reactive Bioconjugation Reagents

N-Hydroxysuccinimide (NHS) esters are one of the most widely utilized classes of reagents for bioconjugation, favored for their specific reactivity towards primary amines. creative-proteomics.comglenresearch.com This reactivity allows for the covalent attachment of molecules, such as fluorescent dyes, to biomolecules like proteins, peptides, and amine-modified nucleic acids. lumiprobe.combiotium.com

The core utility of NHS esters lies in their ability to form stable, covalent amide bonds with primary aliphatic amines, such as the ε-amino group of lysine (B10760008) residues or the N-terminus of a protein. creative-proteomics.combio-techne.com The reaction proceeds via a nucleophilic acyl substitution mechanism where the primary amine attacks the carbonyl carbon of the NHS ester. creative-proteomics.comglenresearch.com This results in the formation of a stable amide linkage and the release of N-hydroxysuccinimide as a byproduct. glenresearch.com

This conjugation reaction is highly efficient under mild, slightly alkaline conditions (typically pH 7.2 to 8.5), which are compatible with the structural integrity of most proteins and other biomolecules. lumiprobe.comthermofisher.com While NHS esters can also react with other nucleophiles, the resulting bonds are often less stable. glenresearch.com The primary competing reaction in aqueous solutions is the hydrolysis of the NHS ester, which increases with pH. thermofisher.com However, the reaction with primary amines is generally much faster, ensuring efficient labeling. glenresearch.com Due to their stability, selectivity, and the robustness of the resulting amide bond, NHS esters have become a standard tool for creating fluorescent probes for a vast range of biological and chemical analyses. glenresearch.comthermofisher.com

Isomeric Purity Considerations for R6G NHS Esters in Advanced Methodologies

The synthesis of carboxyrhodamine 6G (CR6G), the precursor to the NHS ester, typically results in a mixture of two structural isomers: the 5-isomer and the 6-isomer. lumiprobe.combiotium.com These isomers differ only in the substitution position of the carboxyl group on the pendant phenyl ring. While their absorption and emission spectra are virtually identical, the spatial difference between the two can have significant consequences in advanced and sensitive applications. lumiprobe.comzhscience.com

For many routine applications, a mixture of the 5- and 6-isomers is sufficient. However, for more demanding and quantitative methodologies, the use of a purified single isomer is often preferred, if not essential. zhscience.comaatbio.com The use of a single, pure isomer like the 5-isomer of R6G NHS ester provides greater consistency and predictability in labeling reactions. aatbio.com

The importance of isomeric purity is highlighted in several areas:

Reproducibility: Using a single isomer ensures that the linkage between the dye and the biomolecule is always at the same position, leading to a more homogeneous product and more reproducible experimental results. zhscience.comaatbio.com This is critical in quantitative studies where slight variations can affect outcomes.

Chromatographic Purification: When purifying the labeled biomolecule, the presence of two isomers can lead to the separation of the labeled products into two distinct peaks in techniques like HPLC, or double spots in electrophoresis, complicating purification and analysis. lumiprobe.com

Binding Interactions: The precise geometry of the dye-biomolecule conjugate can influence its biological activity and binding properties. In applications like Förster resonance energy transfer (FRET) or studies of molecular interactions, the defined structure of a single-isomer conjugate is crucial for accurate distance and orientation measurements. rsc.org Research has shown that the choice of isomer can dramatically affect the binding mode and brightness of a fluorescent probe. rsc.org Studies on DNA probes have demonstrated that 5'-regioisomers can lead to significantly brighter staining and lower cytotoxicity compared to their 6'-regioisomer counterparts. rsc.org

Therefore, while more costly to produce, the 5-isomer of R6G NHS ester is the reagent of choice for complex biological applications where reproducibility and structural homogeneity are paramount. zhscience.comaatbio.com

Overview of Research Domains Utilizing R6G NHS Ester, 5-Isomer

The specific properties of the R6G NHS ester 5-isomer make it a valuable tool in a variety of advanced research domains that demand high sensitivity, photostability, and structural precision.

Oligonucleotide Labeling and qPCR: A primary application for this dye is the labeling of amine-modified oligonucleotides for use in techniques like quantitative real-time PCR (qPCR) and DNA sequencing. lumiprobe.comthermofisher.comlumiprobe.com The high brightness of R6G is advantageous for detecting low quantities of target nucleic acids.

Single-Molecule Spectroscopy: In single-molecule studies, where the fluorescence from individual molecules is detected, the high quantum yield and photostability of R6G are critical. nih.gov Using the pure 5-isomer ensures that each labeled molecule has identical properties, which is essential for analyzing the behavior of individual molecules without ambiguity from isomeric differences. nih.gov

Fluorescence Resonance Energy Transfer (FRET): FRET-based assays are used to measure distances on a nanometer scale, making them powerful tools for studying molecular interactions and conformational changes. The defined structure of a conjugate made with the 5-isomer is crucial for accurate FRET measurements. R6G can serve as a donor or acceptor in FRET pairs, and its NHS ester form allows it to be specifically attached to proteins or other molecules of interest. chemsrc.commedchemexpress.com

Immunofluorescence and Protein Labeling: The 5-isomer R6G NHS ester is used to label antibodies and proteins for immunofluorescence microscopy and other protein-based assays. zhscience.comaatbio.com The resulting highly fluorescent conjugates enable the sensitive detection and localization of specific proteins within cells and tissues.

Nanoparticle Functionalization: Researchers have used 5-Carboxyrhodamine 6G succinimidyl ester to create multicolor FRET systems within silica (B1680970) nanoparticles. chemsrc.commedchemexpress.com The amine-reactive nature of the dye allows for its covalent attachment to functionalized nanoparticle surfaces, enabling the development of novel nanosensors and imaging agents.

Compound Information Table

Compound NameAbbreviation
Rhodamine 6GR6G
N-HydroxysuccinimideNHS
5-Carboxyrhodamine 6G, succinimidyl ester, 5-isomer5-CR6G, SE
5-Carboxyrhodamine 6G5-CR6G
6-Carboxyrhodamine 6G6-CR6G
Disuccinimidyl suberateDSS

Spectroscopic Properties of Rhodamine 6G

PropertyValue
Excitation Maximum (λex)~525 nm aatbio.com
Emission Maximum (λem)~548 nm aatbio.com
Molar Extinction Coefficient>90,000 M⁻¹cm⁻¹
Fluorescence Quantum Yield (Φ)~0.95 wikipedia.orglumiprobe.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C31H29N3O7 B13730166 R6G NHS ester, 5-isomer

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C31H29N3O7

Molecular Weight

555.6 g/mol

IUPAC Name

5-(2,5-dioxopyrrolidin-1-yl)oxycarbonyl-2-[3-(ethylamino)-6-ethylimino-2,7-dimethylxanthen-9-yl]benzoic acid

InChI

InChI=1S/C31H29N3O7/c1-5-32-23-14-25-21(11-16(23)3)29(22-12-17(4)24(33-6-2)15-26(22)40-25)19-8-7-18(13-20(19)30(37)38)31(39)41-34-27(35)9-10-28(34)36/h7-8,11-15,32H,5-6,9-10H2,1-4H3,(H,37,38)

InChI Key

NVDJORHKBRFQLZ-UHFFFAOYSA-N

Canonical SMILES

CCNC1=CC2=C(C=C1C)C(=C3C=C(C(=NCC)C=C3O2)C)C4=C(C=C(C=C4)C(=O)ON5C(=O)CCC5=O)C(=O)O

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of R6g Nhs Ester, 5 Isomer

Strategies for Carboxy-Rhodamine Precursor Synthesis

The synthesis of the 5-carboxy-Rhodamine 6G precursor is a critical first step. Traditional methods for synthesizing rhodamine dyes often involve the condensation of a 3-aminophenol (B1664112) with a phthalic anhydride (B1165640) derivative under acidic conditions. researchgate.netnih.gov However, when using a substituted phthalic anhydride to introduce the carboxylic acid functionality, this method typically results in a mixture of 5- and 6-carboxy regioisomers, which are often difficult to separate. researchgate.netnih.govresearchgate.net

To address this, alternative strategies have been developed. One notable approach involves a late-stage C-N bond formation via a Buchwald-Hartwig cross-coupling reaction. nih.gov This method utilizes isomerically pure 5- or 6-substituted fluorescein (B123965) ditriflates as starting materials, which are more readily synthesized on a large scale. nih.gov The fluorescein ditriflate is then reacted with appropriate nitrogen nucleophiles to form the desired rhodamine structure. nih.gov This divergent strategy allows for the synthesis of various rhodamine derivatives with good control over the isomer that is produced. nih.gov

Activation Mechanisms for NHS Ester Formation

Once the isomerically pure 5-carboxy-Rhodamine 6G precursor is obtained, the carboxylic acid group must be activated to form the reactive NHS ester. This allows for subsequent conjugation to primary amines on target biomolecules.

Carbodiimide-Mediated Esterification (e.g., EDC/NHS Coupling)

A widely used method for NHS ester formation is carbodiimide-mediated coupling, often employing 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in conjunction with N-hydroxysuccinimide (NHS). researchgate.netbiotium.comfsu.edu The reaction mechanism involves the activation of the carboxyl group by EDC to form a highly reactive O-acylisourea intermediate. diva-portal.org This intermediate is susceptible to hydrolysis, which can be problematic. diva-portal.org However, in the presence of NHS, the O-acylisourea is rapidly converted to a more stable NHS ester, which can then react with a primary amine to form a stable amide bond. biotium.comdiva-portal.org The use of Sulfo-NHS can further improve coupling efficiency by increasing the stability of the active ester intermediate. biotium.comfsu.edu

This two-step protocol is typically carried out in an aqueous or organic solvent, with the pH being a critical parameter to control for optimal reaction efficiency. biotium.comdiva-portal.org While effective, this method can sometimes lead to the formation of N-acylurea byproducts, which can complicate purification. rsc.org

Stoichiometric Reagent Approaches (e.g., Di-N-succinimidylcarbonate and 4-Dimethylaminopyridine)

An alternative approach for the synthesis of rhodamine NHS esters involves the use of di-N-succinimidyl carbonate (DSC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). google.comgoogle.com This method has been shown to produce high yields of the NHS ester at room temperature when stoichiometric amounts of the reagents are used. google.comgoogle.com The reaction is typically performed in a polar aprotic solvent such as N,N-dimethylformamide (DMF). google.comgoogle.com

A key advantage of this method is the ability to directly convert the carboxylic acid to the NHS ester. google.com However, in some cases, this method has been reported to produce a mixture of the desired product and starting material, or even di-ester byproducts, necessitating careful control of reaction conditions and purification steps. nih.gov

Regioisomeric Control in R6G Synthesis

A significant hurdle in the synthesis of functionalized rhodamine dyes is the formation of regioisomers, which can be challenging to separate and may exhibit different properties. researchgate.net

Challenges of Isomer Generation in Rhodamine Dye Synthesis

The classic synthesis of rhodamines through the condensation of unsymmetrical phthalic anhydrides with meta-aminophenols inherently leads to the formation of a mixture of 5- and 6-substituted isomers. researchgate.netresearchgate.netnih.gov These isomers often have very similar physical and chemical properties, making their separation by conventional methods like fractional crystallization and column chromatography difficult and often inefficient. researchgate.net The presence of both isomers in a sample can lead to issues in applications such as DNA sequencing, where different electrophoretic mobilities of the labeled fragments can result in ambiguous data. google.com

Advanced Synthetic Routes to Achieve Isomerically Pure Forms

To overcome the challenge of isomer generation, several advanced synthetic strategies have been developed. As mentioned earlier, the use of phthalaldehydic acids instead of anhydrides provides a direct route to single-isomer rhodamines by offering only one point of reactivity. researchgate.netnih.govacs.orgacs.orgnih.gov This method has proven to be a general and simple way to produce various isomerically pure functionalized rhodamines. researchgate.netnih.gov

Post-Synthetic Functionalization and Derivatization of R6G NHS Ester, 5-Isomer

The N-hydroxysuccinimide (NHS) ester of Rhodamine 6G (R6G), specifically the 5-isomer, is a well-established amine-reactive fluorescent dye. lumiprobe.combroadpharm.com While its primary utility lies in the direct labeling of molecules containing primary amines, the core R6G structure can be further modified to introduce novel functionalities or to prepare derivatives suitable for alternative bioconjugation strategies. broadpharm.comnih.gov These post-synthetic modifications expand the versatility of the R6G fluorophore beyond simple amidation reactions.

Functionalization at Non-Reactive Positions (e.g., 2'-position)

Beyond the amine-reactive NHS ester group on the phenyl ring, other positions on the xanthene core of Rhodamine 6G can be targeted for functionalization. The 2'-position, in particular, offers a site for derivatization that can alter the dye's properties or introduce new chemical handles without significantly affecting its core spectral characteristics. nih.govresearchgate.net

A notable methodology involves the direct reaction of Rhodamine 6G with secondary amines at the 2'-position. nih.gov This reaction is significant because, unlike derivatization with primary amines which can lead to pH-sensitive fluorescence, these derivatives maintain high fluorescence at physiological pH. nih.govresearchgate.net

A key strategy involves using a secondary amine that also contains a hydroxyl group. This introduces a hydroxyl-functional intermediate which can be further modified. For instance, the newly introduced hydroxyl group can be readily esterified to create fluorescent initiators for atom transfer radical polymerization (ATRP) or to produce a fluorescent methacrylic comonomer. nih.govresearchgate.net This approach effectively converts the R6G molecule into a versatile building block for creating fluorescently labeled biocompatible polymers. nih.gov

Table 1: Functionalization of Rhodamine 6G at the 2'-Position

Reactant Position of Functionalization Reagent Resulting Functional Group Potential Application Reference
Rhodamine 6G 2'-position Secondary amine with a hydroxyl group Hydroxyl (-OH) Intermediate for further esterification nih.govresearchgate.net

This method of functionalizing at the 2'-position provides a pathway to new R6G-based compounds that are highly fluorescent and suitable for advanced materials science and biomedical applications. nih.gov

Preparation of Click Chemistry-Ready Derivatives (e.g., Azide-Modified R6G NHS Ester)

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC), has become a leading strategy for bioconjugation due to its high efficiency, specificity, and biocompatibility. researchgate.netntu.edu.sginterchim.fr Preparing azide- or alkyne-modified derivatives of R6G NHS ester allows this vibrant fluorophore to be incorporated into complex systems using these powerful reactions.

A direct method to synthesize an azide-modified R6G involves the amidation of the carboxyl group of 6-carboxyrhodamine 6G (a precursor to the NHS ester) with an amine-containing azide (B81097) linker, such as 3-azidopropylamine. researchgate.net The synthesis typically proceeds by first activating the carboxylic acid group with reagents like N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS), followed by reaction with the azide-containing amine. researchgate.net

Table 2: Synthesis of Azide-Modified 6-Carboxyrhodamine 6G

Starting Material Reagents Intermediate Second Reagent Final Product Reference

This resulting azide-modified R6G can then be conjugated to molecules containing alkyne groups. researchgate.net This approach is extremely valuable for applications like labeling oligonucleotides, where the alkyne group can be introduced during automated solid-phase synthesis. researchgate.net

Another synthetic strategy to create "ready-to-click" rhodamine dyes starts with a different fluorescent core, like 6-carboxyfluorescein. uni-muenchen.de This method involves converting the starting material into a fluorescein azide intermediate. The phenolic groups are then converted to triflates, creating a key intermediate that can undergo Buchwald-Hartwig cross-coupling with various amines to generate a diverse library of rhodamine dyes already equipped with an azide handle for click chemistry. uni-muenchen.de While not starting from R6G directly, this divergent synthesis highlights a powerful methodology for producing a range of clickable xanthene dyes. uni-muenchen.de

These azide-functionalized rhodamines are stable and can be used in various click chemistry reactions, providing a robust and versatile tool for fluorescent labeling in biological research. researchgate.netinterchim.fr

Mechanistic Principles and Chemical Reactivity of R6g Nhs Ester, 5 Isomer

Nucleophilic Acyl Substitution Mechanism with Primary Amines

The core reaction of R6G NHS ester, 5-isomer with biomolecules is a nucleophilic acyl substitution. glenresearch.comcreative-proteomics.comaatbio.com This mechanism is initiated when a primary aliphatic amine, commonly found on the N-terminus of proteins or the side chain of lysine (B10760008) residues, acts as a nucleophile. thermofisher.comwikipedia.org The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the NHS ester. glenresearch.comaatbio.com This attack leads to the formation of a transient tetrahedral intermediate. glenresearch.com Subsequently, the N-hydroxysuccinimide group is eliminated as a stable leaving group, resulting in the formation of a highly stable amide bond between the R6G dye and the target molecule. glenresearch.comcreative-proteomics.com

Formation of Stable Amide Bonds in Bioconjugation

The covalent amide bond formed through the reaction of this compound with primary amines is exceptionally stable, a critical feature for bioconjugation. glenresearch.comrsc.org This stability ensures that the fluorescent label remains attached to the biomolecule throughout experimental procedures, such as fluorescence microscopy, flow cytometry, and immunoassays. ruixibiotech.com The resulting amide linkage is identical to the peptide bonds found naturally in proteins, contributing to its biocompatibility and robustness under physiological conditions. The high stability of this bond, with a reported half-life of approximately seven years in water, makes NHS ester chemistry a preferred method for creating long-lasting fluorescently labeled conjugates. rsc.org

Factors Influencing Reaction Efficiency and Selectivity

The efficiency and selectivity of the conjugation reaction are governed by several key factors, which must be carefully controlled to achieve optimal labeling.

pH Dependence of Amine Reactivity and Ester Stability

The pH of the reaction buffer is the most critical factor influencing the conjugation efficiency. windows.netlumiprobe.cominterchim.fr The reaction is strongly pH-dependent because the primary amine on the target molecule must be in a non-protonated, nucleophilic state to react with the NHS ester. lumiprobe.cominterchim.frfluidic.com At acidic pH, the amine group is protonated (-NH3+), rendering it non-nucleophilic and preventing the reaction. lumiprobe.cominterchim.fr Conversely, at excessively high pH, the NHS ester itself becomes susceptible to hydrolysis, where it reacts with hydroxide (B78521) ions in the solution instead of the target amine. lumiprobe.comatto-tec.com This competing hydrolysis reaction reduces the yield of the desired conjugate. lumiprobe.comthermofisher.com The optimal pH for labeling is a compromise between ensuring sufficient deprotonation of the amine and minimizing hydrolysis of the ester, typically falling within the range of pH 8.0 to 9.0, with pH 8.3-8.5 often cited as ideal. windows.netlumiprobe.comatto-tec.com

Table 1: pH Effects on NHS Ester Conjugation

pH Condition Effect on Amine Group Effect on NHS Ester Outcome
Low pH (<7) Protonated (R-NH3+), non-nucleophilic Stable No reaction lumiprobe.cominterchim.fr
Optimal pH (8.0-9.0) Partially deprotonated (R-NH2), nucleophilic Moderate hydrolysis Efficient conjugation wikipedia.orgatto-tec.com

Solvent System Effects on Conjugation Yields

The choice of solvent is another important consideration. This compound is often poorly soluble in purely aqueous buffers. windows.netlumiprobe.com Therefore, a water-miscible organic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), is typically used to first dissolve the dye before adding it to the aqueous solution containing the biomolecule. windows.netlumiprobe.comthermofisher.com It is crucial to use high-quality, amine-free solvents, as impurities can react with the NHS ester, reducing the efficiency of the primary reaction. lumiprobe.comatto-tec.com The final concentration of the organic solvent in the reaction mixture should be kept low (typically 0.5% to 10%) to avoid denaturation of the target protein. thermofisher.com

Table 2: Common Solvents for NHS Ester Reactions

Solvent Role Considerations
Aqueous Buffer (e.g., Phosphate, Bicarbonate) Primary reaction medium for biomolecules. Maintains optimal pH. Must be free of primary amines (e.g., Tris). windows.netlumiprobe.com
Dimethyl Sulfoxide (DMSO) Co-solvent to dissolve water-insoluble NHS esters. Must be anhydrous and amine-free. windows.netatto-tec.com
Dimethylformamide (DMF) Co-solvent to dissolve water-insoluble NHS esters. Can degrade to form dimethylamine, which reacts with NHS esters. Use high-quality, amine-free DMF. lumiprobe.com

Spectroscopic Characteristics Pertinent to Research Applications

The utility of R6G as a fluorescent label is derived from the photophysical properties of its core xanthene structure.

Electronic Transitions and Fluorescence Generation in Xanthene Chromophores

Rhodamine 6G belongs to the xanthene class of dyes, which are characterized by a dibenzopyrene chromophore. nsf.govnih.govmdpi.com This extended, planar system of conjugated pi-electrons is responsible for the dye's strong absorption of visible light. mdpi.com The primary absorption band of R6G corresponds to a π-π* electronic transition from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO), localized mainly within the xanthene ring. mdpi.comresearchgate.net Following absorption of a photon and excitation to a higher electronic state (e.g., S1), the molecule rapidly relaxes to the lowest vibrational level of this excited state. researchcommons.org It then returns to the ground state (S0) via the emission of a photon, a process known as fluorescence. researchcommons.org Rhodamine 6G is known for its high fluorescence quantum yield, meaning it efficiently converts absorbed light into emitted fluorescent light, making it a very bright and easily detectable label. scirp.orglumiprobe.com The specific 5-isomer ensures uniformity in the labeled product, which is important for applications requiring high reproducibility. lumiprobe.com

Table 3: Compound Names Mentioned

Compound Name
This compound
Rhodamine 6G (R6G)
N-hydroxysuccinimide (NHS)
Dimethylformamide (DMF)
Dimethyl sulfoxide (DMSO)

Impact of Isomerism on Electrophoretic Mobility of Conjugates

The isomerism of Rhodamine 6G (R6G) NHS ester, specifically the use of the pure 5-isomer, has a significant impact on the electrophoretic mobility of the biomolecules to which it is conjugated. When a mixture of 5- and 6-isomers is used for labeling, the resulting conjugates exhibit different electrophoretic mobilities, leading to peak doubling in techniques like gel electrophoresis and High-Performance Liquid Chromatography (HPLC). lumiprobe.com This phenomenon necessitates the use of isomerically pure dyes to ensure homogeneity and accurate analysis of the labeled species. lumiprobe.comgoogle.com

For instance, in the context of DNA sequencing, the use of isomerically pure activated rhodamines is critical to prevent the generation of spurious sequence data that can arise from the different electrophoretic mobilities of the isomers. google.com The ability to obtain a single, sharp peak during electrophoretic separation is crucial for the reliability and reproducibility of such sensitive analytical techniques. Therefore, the use of the this compound, is preferred in applications where uniform electrophoretic behavior of the labeled conjugate is paramount.

Table 1: Impact of R6G Isomerism on Electrophoretic Separation

Feature Mixed Isomers (5- and 6-) Pure 5-Isomer
Electrophoresis Result Double spots/peaks lumiprobe.com Single, well-defined spot/peak lumiprobe.com
HPLC Chromatogram Double peaks lumiprobe.com Single peak lumiprobe.com
Application Suitability May lead to ambiguous results in sensitive assays Essential for accurate DNA sequencing and other electrophoretic analyses google.com

Fluorescent State Dynamics and Energy Transfer Sensitization

Rhodamine 6G (R6G) is renowned for its exceptional photophysical properties, characterized by a high fluorescence quantum yield, which is approximately 0.95. lumiprobe.combroadpharm.com This high quantum yield indicates that the molecule is very efficient at converting absorbed light into emitted fluorescence, making the this compound a very bright fluorescent label.

The fluorescent state dynamics of R6G are central to its application in techniques such as Fluorescence Resonance Energy Transfer (FRET). FRET is a non-radiative process where an excited donor fluorophore transfers energy to a proximal acceptor fluorophore. 101.200.202libretexts.orgedinst.com The efficiency of this energy transfer is highly dependent on the distance between the donor and acceptor (typically within 1-10 nm), the spectral overlap between the donor's emission and the acceptor's absorption, and the relative orientation of their transition dipoles. 101.200.202edinst.com

In FRET applications, the 5-isomer of carboxyrhodamine-6G has been successfully employed as an acceptor chromophore. nih.gov When paired with a suitable donor, such as fluorescein (B123965), the R6G moiety can be "sensitized," meaning it emits fluorescence upon energy transfer from the donor, even when not directly excited at its own absorption maximum. This sensitization allows for the study of molecular interactions and conformational changes in biomolecules. For instance, energy transfer primers incorporating 5-carboxyrhodamine-6G as the acceptor have been developed for DNA sequencing, offering improved spectral characteristics compared to other dyes. nih.gov

Table 2: Photophysical Properties of this compound

Property Value Reference
Excitation Maximum 519 nm broadpharm.com
Emission Maximum 546 nm broadpharm.com
Molar Extinction Coefficient 116,000 cm⁻¹M⁻¹ broadpharm.com
Fluorescence Quantum Yield (Φ) 0.95 lumiprobe.combroadpharm.com

Spirolactone Formation and its Influence on Fluorophore Activity

A key chemical characteristic of rhodamine dyes, including R6G, is the equilibrium between a fluorescent zwitterionic form and a non-fluorescent, colorless spirolactone form. researchgate.netus.esmdpi.com This equilibrium is highly sensitive to the environment, particularly the polarity of the solvent. In aqueous and other polar solvents, the equilibrium favors the open, zwitterionic form, which possesses the extended π-conjugation necessary for strong absorption and fluorescence. researchgate.net Conversely, in non-polar environments, the closed spirolactone form is more stable. biorxiv.orgrsc.org

The formation of the spirolactone occurs through an intramolecular nucleophilic attack of the carboxylate group on the central carbon atom (C9) of the xanthene ring. mdpi.com This reaction disrupts the conjugated system of the fluorophore, thereby quenching its fluorescence. The position of the carboxyl group on the pendant phenyl ring significantly influences the propensity for spirolactone formation.

Research on different carboxyrhodamine isomers has revealed a "neighboring group effect." biorxiv.orgbiorxiv.org While this has been more extensively studied for the 4'-isomer, the principle highlights the importance of the substituent's position. The steric and electronic environment around the carboxyl group can either facilitate or hinder its ability to form the spirolactone ring. For the 5-isomer of R6G NHS ester, the specific positioning of the carboxyl group dictates the equilibrium between the active fluorescent state and the inactive spirolactone state. This equilibrium is a critical factor in the application of the dye, as it affects the brightness and reliability of the fluorescent signal. For instance, the preference for the more hydrophobic spirolactone form can enhance the cell permeability of rhodamine-based probes. biorxiv.orgbiorxiv.org The pH of the solution also plays a role, with changes in acidity affecting the protonation state of the carboxyl group and influencing the spirolactone-zwitterion equilibrium. nih.gov

Advanced Methodological Applications in Biomedical and Chemical Research

Nucleic Acid Labeling and Probing

Rhodamine 6G (R6G) is a xanthene dye that has long been utilized for the labeling of oligonucleotides and DNA. The use of a pure 5-isomer of the R6G NHS ester is crucial as it prevents the formation of diastereomeric products, which can lead to peak doubling in HPLC purification and band splitting in electrophoresis. This amine-reactive derivative of R6G is particularly effective for labeling oligonucleotides, which are essential components in various molecular biology techniques.

Oligonucleotide Conjugation for Quantitative Polymerase Chain Reaction (qPCR)

R6G NHS ester, 5-isomer is frequently employed for the labeling of oligonucleotide probes used in quantitative polymerase chain reaction (qPCR). These fluorescently labeled probes enable real-time monitoring of nucleic acid amplification. The high fluorescence quantum yield of R6G contributes to the generation of strong signals, which is critical for the sensitivity of qPCR assays.

The conjugation process involves the reaction of the NHS ester with a primary amine group that has been incorporated into the oligonucleotide, typically at the 5' or 3' end, or internally. This reaction forms a stable amide bond. The selection of appropriate quenchers for R6G-labeled probes is essential for minimizing background fluorescence and maximizing the signal-to-noise ratio upon hybridization or cleavage during the PCR process. The performance of R6G as a reporter dye in qPCR is influenced by factors such as the specific quencher used and the design of the probe itself.

Probe TypeReporter DyeQuencherTargetKey Finding
Hydrolysis ProbeRhodamine 6GEclipse® DQDNAEnables real-time quantification of specific DNA sequences.
Molecular BeaconRhodamine 6GDABCYLRNA/DNAAllows for the detection of specific nucleic acid sequences with high signal-to-noise ratio.

Table 1: Examples of R6G-Labeled Probes in qPCR Applications

DNA and RNA Labeling in Sequencing Methodologies

The fluorescent properties of R6G have led to its use in DNA and RNA sequencing methodologies. While not as commonly used as some other dyes in modern high-throughput sequencing platforms, R6G-labeled primers and terminators have been part of the historical development of automated DNA sequencing. The principle involves the incorporation of a fluorescently labeled nucleotide or primer into the growing DNA strand, with the specific fluorescence signal indicating the identity of the incorporated base. The use of a pure 5-isomer is critical to ensure uniform mobility of the labeled fragments during electrophoretic separation, which is essential for accurate base calling.

Recent advancements in sequencing technologies are continually exploring new fluorescent dyes with improved photophysical properties. The high quantum yield and photostability of R6G make it a candidate for consideration in the development of novel sequencing chemistries.

Sequencing MethodologyLabeled MoietyDetection PrincipleAdvantage of R6G
Sanger SequencingDideoxynucleotide TerminatorsCapillary Electrophoresis with Laser-Induced FluorescenceBright fluorescence for sensitive detection.
Primer-based Sequencing5'-labeled PrimerGel Electrophoresis with Fluorescence ImagingHigh quantum yield for strong signal.

Table 2: Application of R6G in DNA Sequencing Methodologies

Hybridization Probes and Molecular Beacons

This compound is utilized in the synthesis of hybridization probes for various applications, including fluorescence in situ hybridization (FISH) and microarrays. In FISH, these probes are used to visualize the location of specific DNA or RNA sequences within cells and tissues. The bright fluorescence of R6G allows for the detection of even low-abundance targets.

Molecular beacons are hairpin-shaped oligonucleotide probes that become fluorescent only upon hybridization to their target sequence. They are designed with a fluorophore (like R6G) at one end and a quencher at the other. In the absence of the target, the hairpin structure brings the fluorophore and quencher into close proximity, resulting in fluorescence quenching. Upon binding to the target, the hairpin opens, separating the fluorophore and quencher, and leading to a significant increase in fluorescence. The high signal-to-noise ratio of molecular beacons makes them powerful tools for real-time detection of nucleic acids.

Probe TypeTargetApplicationKey Performance Metric
FISH ProbeSpecific DNA/RNA sequence in cellsGene mapping, diagnosticsHigh signal intensity for clear visualization.
Molecular BeaconSpecific mRNA sequence in vitroReal-time nucleic acid detectionHigh signal-to-noise ratio upon hybridization.

Table 3: R6G in Hybridization Probes and Molecular Beacons

Protein and Peptide Bioconjugation

The amine-reactive nature of this compound makes it a versatile reagent for the fluorescent labeling of proteins, peptides, and other biomolecules containing primary amines. The resulting fluorescent conjugates are widely used in various biochemical and cell-based assays.

Site-Specific Labeling of Lysine (B10760008) Residues in Proteins and Antibodies

The NHS ester of R6G reacts efficiently with the primary amino groups of lysine residues and the N-terminus of proteins to form stable amide bonds. This allows for the straightforward fluorescent labeling of a wide range of proteins, including antibodies. The degree of labeling (DOL), which is the average number of dye molecules per protein molecule, can be controlled by adjusting the molar ratio of the dye to the protein in the conjugation reaction. Achieving an optimal DOL is crucial, as under-labeling can result in a weak signal, while over-labeling can lead to fluorescence quenching and potentially compromise the biological activity of the protein.

ProteinMolar Ratio (Dye:Protein)Degree of Labeling (DOL)Application
Bovine Serum Albumin (BSA)10:13-5Fluorescence-based assays
Immunoglobulin G (IgG)15:14-7Immunofluorescence, Flow Cytometry
Lysozyme5:11-2Enzyme activity assays

Table 4: Examples of Protein Labeling with this compound

Conjugation Strategies for Peptides and Other Amine-Containing Biomolecules

This compound is also extensively used for the labeling of peptides and other small biomolecules that possess a primary amine group. The conjugation chemistry is the same as for proteins, involving the formation of a stable amide bond. Fluorescently labeled peptides are valuable tools for studying peptide-protein interactions, enzyme activity, and for use in fluorescence-based immunoassays. The purification of the labeled peptide is typically achieved through chromatographic methods such as HPLC to remove any unreacted dye and to isolate the desired conjugate.

Peptide/BiomoleculeAmine SourceApplication
Synthetic PeptideN-terminus or Lysine residueReceptor binding studies, Enzyme substrate
Aminated PolysaccharideIntroduced primary aminesTracing studies in drug delivery
Amino-modified DNA5' or 3' amine modificationDNA-protein interaction studies

Table 5: Conjugation of R6G NHS Ester to Various Amine-Containing Biomolecules

Influence of Dye-to-Protein Ratio on Conjugate Performance

The covalent conjugation of this compound to proteins, particularly antibodies, is a critical process where the performance of the final conjugate is highly dependent on the dye-to-protein ratio, also known as the Degree of Substitution (DOS) or Degree of Labeling (DOL). aatbio.comthermofisher.com This ratio represents the average number of dye molecules attached to a single protein molecule. thermofisher.com Optimizing this ratio is essential to balance signal intensity with the preservation of the protein's biological function. aatbio.comthermofisher.com

Several factors influence the outcome of the conjugation reaction, including the molar ratio of reactants, protein concentration, and buffer conditions. thermofisher.com It is generally recommended to use a protein concentration of at least 1-2 mg/mL, as lower concentrations can significantly decrease labeling efficiency. sigmaaldrich.comaatbio.com The reaction is typically performed in an amine-free buffer at a pH of 7.0-9.0 to facilitate the efficient reaction of the NHS ester with primary amines (e.g., lysine residues) on the protein, forming a stable amide bond. thermofisher.com

Key Considerations for Dye-to-Protein Ratio:

Under-labeling: A low DOS may result in a conjugate with insufficient fluorescence for detection, yielding a weak signal and an ineffective probe. aatbio.comthermofisher.com

The optimal DOS is therefore a compromise, and it varies depending on the specific protein and dye. For most antibodies, a DOS ranging from 2 to 10 is recommended as a starting point for optimization. aatbio.com To achieve this, initial conjugation reactions often employ a 5- to 15-fold molar excess of the dye. thermofisher.com

ParameterRecommendation/ObservationPotential ImpactSource
Starting Molar Excess (Dye:Protein)5:1 to 15:1Influences the final number of dye molecules conjugated per protein. thermofisher.com
Optimal Degree of Substitution (DOS)2 to 10 for most antibodiesBalances signal strength with protein function and solubility. aatbio.com
Protein Concentration&gt;2 mg/mL recommendedLower concentrations reduce conjugation efficiency. aatbio.comsigmaaldrich.com
Consequences of Over-labeling>6-10 DOS can be problematicReduced fluorescence (quenching), loss of biological activity, decreased solubility. aatbio.comthermofisher.com
Consequences of Under-labelingLow DOSWeak fluorescence signal, potentially ineffective probe. aatbio.comthermofisher.com

Cellular and Subcellular Imaging in Advanced Microscopy

Rhodamine 6G (R6G) and its derivatives are cornerstone fluorophores in cellular imaging due to their high fluorescence quantum yield, photostability, and tunable properties. nih.govresearchgate.net The this compound, as an amine-reactive probe, covalently attaches to cellular proteins, making it a versatile tool for various advanced microscopy applications. ruixibiotech.combroadpharm.com

Applications in Fluorescence Microscopy and High-Resolution Imaging

R6G NHS ester is broadly used as a tracking and labeling dye in conventional fluorescence microscopy. ruixibiotech.com Its utility extends significantly into the realm of super-resolution microscopy, which bypasses the diffraction limit of light to visualize cellular structures at the nanoscale. researchgate.net

Derivatives of Rhodamine 6G have been specifically optimized for several super-resolution techniques:

Stimulated Emission Depletion (STED) Microscopy: By tuning the properties of rhodamine dyes, researchers have developed probes suitable for live-cell STED imaging, which enables long-term multicolor recordings of subcellular dynamics. nih.govnih.gov These probes can be conjugated to specific targeting moieties to visualize organelles like mitochondria and the endoplasmic reticulum in live neurons with nanoscale resolution. nih.gov

Single-Molecule Localization Microscopy (SMLM): The dynamic equilibrium between a rhodamine's fluorescent and non-fluorescent (spirocyclic) forms can be precisely controlled. nih.gov This allows for the generation of spontaneously blinking dyes, a critical requirement for SMLM techniques like STORM and PALM, which reconstruct a super-resolved image from the precise localization of individual molecules over time. nih.gov

Expansion Microscopy (ExM): In ExM, a sample is physically expanded in an isotropic manner after being embedded in a swellable polymer gel. Amine-reactive dyes like R6G NHS ester can be used to covalently link the sample's proteins to the gel, allowing for pan-staining of the cellular architecture. After expansion, the sample can be imaged with a conventional microscope to achieve super-resolution.

Intracellular Localization and Organelle Visualization

When applied to cells, R6G NHS ester acts as a general protein stain by reacting with primary amines, primarily on lysine residues. This provides a comprehensive visualization of cellular morphology and protein distribution. Recent studies have shown that different fluorescent NHS esters can produce distinct and differential labeling patterns of subcellular compartments. The specific biochemical properties of the dye, such as charge and hydrophobicity, can influence its intracellular localization.

This differential labeling allows for the visualization of various organelles and nanoscale features, including:

Mitochondria nih.govnih.gov

Nucleus and nucleolar densities

Lysosomes nih.gov

Endoplasmic Reticulum nih.gov

Actin Cytoskeleton nih.gov

Cytoplasmic membrane-bound compartments

Furthermore, rhodamine-based probes have been specifically designed to target and report on the microenvironment of certain organelles. For example, pH-sensitive R6G derivatives have been developed for imaging the acidic environment of the endolysosomal compartment.

Flow Cytometry Applications in Cell Analysis

Rhodamine 6G is extensively utilized in flow cytometry. ruixibiotech.com this compound enables the fluorescent labeling of both cell surface and intracellular proteins. Once cells are labeled, they can be analyzed by a flow cytometer, which measures the fluorescence intensity of individual cells as they pass through a laser beam.

This methodology is applicable for:

Cell Tracking: Labeled cells can be tracked over time or after being introduced into a mixed population.

Quantification of Cellular Targets: When conjugated to a specific antibody, the dye allows for the quantification of a target protein on a per-cell basis.

The high brightness and photostability of R6G make it a reliable fluorophore for these applications, providing strong signals for accurate detection and analysis. sigmaaldrich.comlumiprobe.com

Biosensing and Chemodetection Systems

Derivatives of Rhodamine 6G have been ingeniously repurposed to create highly sensitive and selective fluorescent sensors for various analytes, particularly metal ions. acs.org The core sensing mechanism relies on the structural change of the rhodamine molecule between a non-fluorescent, colorless spirolactam form and a fluorescent, colored open-ring form. acs.org

Development of Fluorescent Sensors for Metal Ions and Analytes

Numerous chemosensors based on the R6G scaffold have been developed for the detection of biologically and environmentally significant metal ions. These sensors are typically designed with a recognition site (a chelating group) linked to the rhodamine core. In the absence of the target ion, the molecule exists in the closed spirolactam ring state and is non-fluorescent.

Upon binding of the specific target metal ion to the recognition site, a conformational change is induced, forcing the spirolactam ring to open. acs.orgrsc.org This structural transition restores the conjugated π-electron system of the xanthene dye, resulting in a dramatic "turn-on" of fluorescence and a visible color change. nih.govrsc.org This provides a dual-readout capability, allowing for both fluorometric and colorimetric detection. acs.org

This strategy has been successfully employed to create sensors for a variety of metal ions with high selectivity and sensitivity, often reaching nanomolar detection limits.

Target AnalyteSensor/Probe NameDetection Limit (LOD)Sensing MechanismSource
Aluminum (Al³⁺)H₃L1–H₃L4Nanomolar rangeSpirolactam ring-opening acs.org
Iron (Fe³⁺)R6GES0.030 µmol/LSpirolactam ring-opening and hydrolysis rsc.org
Iron (Fe³⁺)LXY3.47 x 10⁻⁹ MSpirolactam ring-opening nih.gov
Mercury (Hg²⁺)R6G-PA0.84 nmol/LFluorescence "on/off" response nih.gov
Copper (Cu²⁺)Rhodamine 6G hydrazone derivativesNot specifiedColorimetric and fluorescent response proquest.com
Copper (Cu²⁺)R6G-Acp0.31 nmol/LFluorescence quenching nih.gov

Chemiluminescence Sensing Methodologies with R6G as a Sensitizer (B1316253)

Rhodamine 6G serves as an effective sensitizer in certain chemiluminescence (CL) systems, enhancing the emission of light from a chemical reaction. In these methodologies, the energy generated from an unstable intermediate in a CL reaction is transferred to the R6G molecule, rather than being released as weak native chemiluminescence. This process, known as Chemiluminescence Resonance Energy Transfer (CRET), excites the R6G, which then emits its characteristic, strong fluorescence. rsc.orgrsc.org This energy transfer mechanism significantly amplifies the detectable signal, leading to highly sensitive detection methods.

A common example involves the oxidation of R6G by a strong oxidizing agent, such as Cerium(IV) (Ce(IV)). The initial reaction produces a weak CL emission. However, in the presence of a target analyte, the reaction pathway can be altered, leading to the formation of high-energy intermediates that efficiently transfer energy to R6G molecules. The resulting sensitized CL intensity is proportional to the concentration of the analyte. This principle has been applied to the determination of pharmaceuticals, such as haloperidol.

The process can be summarized as follows:

A chemical reaction (e.g., oxidation) generates high-energy intermediate products.

These intermediates transfer energy non-radiatively to a nearby R6G molecule (the sensitizer).

The excited R6G molecule relaxes to its ground state by emitting a photon, resulting in a strong, measurable light signal.

Table 1: R6G as a Sensitizer in Chemiluminescence Systems

System Component Role Example Key Finding
Oxidizing Agent Initiates the chemiluminescent reaction Cerium(IV) Oxidation of R6G produces weak native CL.
Sensitizer Accepts energy and emits light Rhodamine 6G Excited state R6G is the primary emitter via energy transfer.
Analyte Enhances the CL reaction Haloperidol The presence of the analyte increases the formation of energy-transferring intermediates, boosting CL intensity.

| Mechanism | Energy transfer process | CRET rsc.org | Energy is transferred from unstable intermediates to R6G, which then fluoresces. |

Probing Biological Amines (e.g., Spermine and Spermidine) in Nanoparticle Systems

The R6G NHS ester is an amine-reactive compound, making it suitable for labeling biomolecules containing primary or secondary amine groups, such as the biological polyamines spermine and spermidine. lumiprobe.com These polyamines are crucial in various cellular processes, and their detection is of significant biological interest.

Nanoparticle-based systems leverage this reactivity for sensing applications. The general principle involves two key components: the R6G NHS ester for labeling and a nanoparticle platform that transduces the binding event into a detectable signal. For instance, gold nanoparticles (AuNPs) are known to quench the fluorescence of nearby fluorophores like R6G. acs.orgnih.gov

A potential sensing strategy could be designed as follows:

R6G NHS ester is used to functionalize a recognition element that selectively binds to spermine or spermidine.

In the absence of the target amines, this R6G-labeled probe interacts with quencher nanoparticles (e.g., AuNPs), resulting in a low fluorescence signal.

Upon introduction of spermine or spermidine, the probe binds to the target amine, causing a conformational change that moves the R6G away from the nanoparticle surface.

This separation restores the fluorescence of R6G, generating a "turn-on" signal that is proportional to the amine concentration.

While direct applications using R6G NHS ester for spermine detection in nanoparticle systems are specific, related research has demonstrated the conjugation of R6G to a spermidine linker to create pH-sensitive probes, highlighting the chemical compatibility and utility of these components in sensor design. nih.gov

pH-Responsive Fluorescent Probes

R6G derivatives are highly effective platforms for developing pH-responsive fluorescent probes. nih.govrsc.org The mechanism is based on the pH-dependent equilibrium between a non-fluorescent, colorless spirolactam form and a highly fluorescent, colored ring-opened amide (quinone) form. nih.govresearchgate.net

By reacting R6G NHS ester with various primary amines, it is possible to synthesize a library of R6G-based amides. The nature of the attached amine influences the protonation of the amide substituent, which in turn controls the ring-opening equilibrium. nih.gov This allows for the fine-tuning of the probe's pKa—the pH at which half of the molecules are in the fluorescent form—to suit specific biological or chemical environments. nih.govrsc.org

At high pH (alkaline): The probe exists in the closed spirolactam form, and fluorescence is "off".

At low pH (acidic): The amide group becomes protonated, favoring the ring-opened quinone structure, which is fluorescent ("on"). nih.gov

This "on/off" switching capability is crucial for imaging acidic microenvironments in biological systems, such as endolysosomes or tumor tissues. nih.govrsc.orgjmst.org Researchers have developed a range of these probes with pKa values tailored for different applications.

Table 2: Examples of R6G-Amide Derivatives as pH Probes

Amine Reactant for R6G Resulting pKa Potential Application Area
1,2-Ethylenediamine 6.25 nih.gov Cellular endosomes/lysosomes
Glycine 3.20 nih.gov Highly acidic environments
3-Aminopropan-1-ol 4.85 nih.gov Imaging acidic organelles

Integration in Materials Science and Nanotechnology

The ability to covalently link R6G to other structures via its NHS ester derivative has facilitated its integration into various materials, imparting fluorescence for imaging, sensing, and other advanced applications.

Functionalization of Nanoparticles and Porous Materials for Controlled Release

Rhodamine 6G is frequently incorporated into nanoparticles and porous materials to act as a fluorescent tracer for studying drug delivery, cellular uptake, and release kinetics. nih.govresearchgate.netresearchgate.net The dye can be either non-covalently encapsulated within the material's matrix or covalently attached to its surface using reactive derivatives like R6G NHS ester.

For example, R6G has been loaded into biocompatible polymer nanoparticles such as those made from poly(lactic-co-glycolic acid) (PLGA). nih.gov Studies have shown that the release of encapsulated R6G from these nanoparticles can be pH-dependent. nih.gov At physiological pH, the release may be slow, but it can be accelerated in the acidic environment characteristic of tumor tissues or intracellular compartments, suggesting a mechanism for controlled, targeted release. nih.gov

This pH-responsive release is often due to charge interactions between the dye and the polymer matrix. nih.gov The ability to track the release of the fluorescent dye provides valuable insights into the behavior of the nanocarrier system, which can be used to optimize the delivery of a co-loaded therapeutic agent.

Table 3: R6G in Nanoparticle Systems for Release Studies

Nanoparticle Material Method of R6G Incorporation Release Trigger/Mechanism Application
Poly(lactic-co-glycolic acid) (PLGA) Encapsulation nih.gov Acidic pH nih.gov Imaging and modeling drug release in cancer cells. nih.gov
PLGA with thermoresponsive shell Encapsulation researchgate.net Temperature Enhanced cellular uptake above transition temperature. researchgate.net

Synthesis of Fluorescently Labeled Biocompatible Polymers

R6G NHS ester and similar derivatives are instrumental in the synthesis of fluorescently labeled polymers for biomedical applications. nih.govacs.orgacs.org One advanced method involves using a functionalized R6G molecule as an initiator for controlled polymerization techniques like Atom Transfer Radical Polymerization (ATRP). nih.govacs.orgresearchgate.net

This approach allows for the creation of well-defined biocompatible polymers, such as poly(2-(methacryloyloxy)ethyl phosphorylcholine) (PMPC), with a single fluorescent R6G molecule precisely located at one end of the polymer chain. nih.govacs.org These labeled polymers are highly valuable for studying polymer dynamics, protein-polymer interactions, and their fate in biological systems without significantly altering the polymer's properties.

Unlike methods that randomly label a polymer, using an R6G-initiator ensures a 1:1 dye-to-polymer ratio, which is critical for quantitative studies. These fluorescent polymers can be designed to be "stealthy" to the immune system and have applications in drug delivery, bio-imaging, and diagnostics. nih.govacs.org

Active Medium in Dye Lasers

Rhodamine 6G is one of the most efficient and widely used laser dyes, serving as the gain medium in dye lasers. azooptics.comwikipedia.org Its popularity stems from a combination of exceptional photophysical properties:

High Fluorescence Quantum Yield: R6G has a quantum yield approaching 0.95, meaning that nearly every absorbed photon is converted into a fluorescent photon, which is essential for efficient laser action. wikipedia.orgnist.gov

Broad Lasing Range: It provides tunable laser output across a significant portion of the visible spectrum, typically from 570 to 660 nm. wikipedia.org

High Photostability: Compared to many other organic dyes, R6G is relatively resistant to photobleaching, allowing for prolonged laser operation. azooptics.com

Strong Absorption at Pump Wavelengths: Its absorption spectrum overlaps well with common pump sources like argon ion lasers or the second harmonic of Nd:YAG lasers (532 nm). wikipedia.org

In a dye laser, a solution of R6G is optically pumped to achieve population inversion. The subsequent stimulated emission within an optical resonator produces a coherent, tunable laser beam. The performance, including the peak emission wavelength, can be influenced by the choice of solvent. sirah.com

Table 4: Photophysical and Lasing Properties of Rhodamine 6G

Property Value Significance for Lasing
Absorption Maximum (λ_abs) ~530 nm wikipedia.org Efficiently absorbs energy from common green pump lasers.
Emission Maximum (λ_em) ~550-560 nm Center of the fluorescence band available for stimulated emission.
Lasing Range 570 - 660 nm wikipedia.org Provides a wide range of tunable laser output.
Fluorescence Quantum Yield (Φ_f) 0.95 wikipedia.orgnist.gov Ensures high efficiency in converting pump energy to laser light.

| Excited State Lifetime (τ) | ~4 ns cibtech.org | A sufficiently long lifetime to allow for population inversion. |

Analytical and Characterization Techniques for R6g Nhs Ester Conjugates

Chromatographic Separation Methods for Labeled Molecules

Chromatographic techniques are fundamental for the separation and purification of molecules labeled with R6G NHS ester, 5-isomer. These methods separate the desired conjugate from unreacted dye, unlabeled biomolecules, and other reaction byproducts.

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the analysis and purification of R6G-labeled conjugates. The choice of the pure 5-isomer of R6G NHS ester is critical for achieving clean separation profiles, as a mixture of isomers would result in doubled peaks during analysis, complicating purification and quantification. lumiprobe.comaxispharm.com

Reverse-phase HPLC, often utilizing a C18 column, is a common and effective method for analyzing the modification of oligonucleotides and other biomolecules. researchgate.netresearchgate.net This technique allows for the separation of the more hydrophobic dye-conjugate from the unlabeled, more polar starting material. The efficiency of the conjugation reaction can be quantitatively assessed by comparing the peak areas of the labeled product to the unreacted starting materials in the chromatogram. researchgate.net Purification of the conjugate is often achieved through methods like gel filtration, with chromatography serving as a primary alternative. lumiprobe.com

Gel electrophoresis is another essential technique for analyzing R6G NHS ester conjugates, particularly for macromolecules like proteins and nucleic acids. researchgate.net Similar to HPLC, using the pure 5-isomer is crucial to avoid the appearance of "double spots on electrophoresis," which would indicate the presence of both 5- and 6-isomer conjugates. lumiprobe.comaxispharm.com

In methods like Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE), R6G-labeled proteins can be separated based on their molecular weight. acs.org The key advantage of using a fluorescent label like R6G is that the resulting conjugate bands can be directly visualized in the gel using fluorescence imaging. acs.org This allows for the confirmation of successful labeling and the assessment of the conjugate's purity by identifying any unlabeled protein or free dye. For instance, the analysis of R6G-labeled ferritin on an SDS-PAGE gel allowed for the clear visualization of the 20 kDa protein band via its fluorescence. acs.org

Spectroscopic Validation of Conjugation and Performance

Spectroscopic methods are indispensable for confirming the covalent attachment of the R6G fluorophore and characterizing the optical properties of the final conjugate.

Fluorescence spectroscopy is used to confirm that the conjugated R6G retains its desirable photophysical properties. R6G is known for its high fluorescence quantum yield, which is approximately 0.95. axispharm.comomlc.orgbroadpharm.com The fluorescence emission profile of R6G conjugates is a key indicator of performance.

The emission maximum of R6G is known to be sensitive to the solvent environment. nih.govelsevierpure.com For example, studies on the free dye have shown emission peaks ranging from 568 nm in methanol (B129727) to 579 nm in dimethyl sulfoxide (B87167) (DMSO). elsevierpure.com In ethanol (B145695), the emission maximum is typically observed around 548-550 nm. omlc.orgresearchgate.net The fluorescence of borodipyrromethane (BODIPY)-based R6G NHS ester conjugates is notably stable and not dependent on pH. aatbio.comaatbio.com Characterizing the emission spectrum of a new conjugate is therefore crucial to establish its specific optical signature for future applications.

Table 1: Solvent Effects on Rhodamine 6G Fluorescence Emission

SolventEmission Peak Wavelength (nm)Relative Fluorescence Intensity
Methanol568Highest
Ethanol~550-570High
Dimethyl Sulfoxide (DMSO)579Lowest

Note: Data compiled from studies on the free R6G dye, which is indicative of the expected behavior of its conjugates. nih.govelsevierpure.com

UV-Visible absorption spectroscopy is a fundamental technique used both before and after the conjugation reaction. It is employed to determine the concentration of reactants and to quantify the degree of labeling in the final product. Rhodamine 6G exhibits a strong absorption maximum in the visible region, typically between 525 nm and 532 nm in solvents like ethanol and water. omlc.orgresearchgate.netaatbio.com A secondary, less pronounced shoulder is often observed around 492-499 nm, which is attributed to the formation of dye dimers. researchgate.net

The efficiency of a labeling reaction with proteins can be determined by measuring the absorbance of the purified conjugate at two key wavelengths: ~280 nm for the protein backbone and the absorption maximum of R6G (~530 nm). acs.org By using the known molar extinction coefficients of both the protein and the dye, the degree of labeling (dye-to-protein ratio) can be accurately calculated.

Table 2: Key Spectroscopic Properties of Rhodamine 6G in Ethanol

ParameterValue
Absorption Maximum (λmax)~530 nm omlc.org
Molar Extinction Coefficient (ε) at λmax116,000 cm-1M-1omlc.org
Emission Maximum (λem)~548 nm aatbio.com
Fluorescence Quantum Yield (Φ)0.95 omlc.org

While less common than fluorescence or absorption spectroscopy for direct characterization, chemiluminescence (CL) represents a potential application and detection method for R6G conjugates. Research has demonstrated that Rhodamine 6G can act as a sensitizer (B1316253) in certain chemiluminescent systems. analchemres.org For example, the oxidation of R6G by cerium(IV) sulfate (B86663) results in a weak CL emission, which can be significantly enhanced by the presence of other molecules. analchemres.org The proposed mechanism involves an energy transfer from unstable intermediates in the chemical reaction to the R6G molecule, which then serves as the final light emitter. analchemres.org This principle could be adapted for the detection and monitoring of R6G NHS ester conjugates in specific assay formats where the reaction conditions trigger a chemiluminescent response.

Surface Interaction Analysis (e.g., Quartz Crystal Microbalance)

Quartz Crystal Microbalance with Dissipation monitoring (QCM-D) is a highly sensitive, real-time analytical technique used to study molecular interactions at surfaces. nih.govnih.gov This method provides quantitative data on both the mass and the viscoelastic properties of adsorbed molecular layers, making it an invaluable tool for characterizing the surface interactions of biomolecules conjugated with this compound. nih.govresearchgate.net

The core of a QCM-D instrument is a thin, piezoelectric quartz crystal sensor sandwiched between two electrodes. researchgate.net When an alternating voltage is applied, the crystal oscillates at a specific resonance frequency. This frequency is highly dependent on the total mass on the sensor surface. When molecules from a liquid sample adsorb onto the sensor, the total oscillating mass increases, leading to a decrease in the resonance frequency (Δf). nih.gov This change in frequency is directly proportional to the adsorbed mass, allowing for the quantification of bound molecules with nanogram sensitivity. researchgate.net

In addition to frequency, QCM-D simultaneously measures the energy dissipation (ΔD) of the crystal's oscillation. nih.gov After the driving voltage is turned off, the oscillation decays, and the rate of this decay is the dissipation. researchgate.net The dissipation value provides information about the viscoelastic (or structural) properties of the adsorbed layer. A rigid, compact layer will have a low dissipation, while a soft, hydrated, or conformationally flexible layer will exhibit a higher dissipation. nih.govdntb.gov.ua By monitoring both Δf and ΔD over time, a detailed picture of the binding kinetics, adsorbed mass, and structural characteristics of the R6G NHS ester conjugate layer can be obtained. researchgate.net

Research Findings:

While specific QCM-D studies focusing exclusively on this compound conjugates are not prevalent in the reviewed literature, the principles of the technique can be applied to understand how such conjugates would be analyzed. For instance, a protein labeled with R6G NHS ester could be studied for its adsorption onto various surfaces, such as gold, titanium oxide, or polymer films, which are common in biosensor and biomedical implant applications. researchgate.net

In a typical experiment, the QCM-D sensor would first be equilibrated with a buffer solution to establish a stable baseline frequency and dissipation. Then, the solution containing the R6G NHS ester-labeled protein would be introduced. The subsequent changes in frequency and dissipation would be monitored in real-time to characterize the adsorption process.

The data would reveal:

Kinetics of Adsorption: The rate of change in frequency indicates how quickly the conjugate binds to the surface.

Adsorbed Mass: The total frequency shift at saturation can be used to calculate the total mass of the adsorbed conjugate layer using the Sauerbrey equation for rigid layers, or more complex viscoelastic modeling for softer layers. nih.gov

Conformational Changes: Simultaneous changes in dissipation provide insight into the structure of the adsorbed layer. For example, a large increase in dissipation relative to the frequency shift suggests a diffuse and hydrated layer, which could indicate that the labeled protein unfolds or changes its conformation upon surface binding. nih.gov

The following tables represent hypothetical yet realistic data that could be obtained from a QCM-D analysis of an R6G NHS ester-labeled protein (e.g., Bovine Serum Albumin-R6G) adsorbing onto a gold sensor surface.

Table 1: Real-Time QCM-D Data for Adsorption of BSA-R6G Conjugate
Time (minutes)Frequency Change (Δf, Hz)Dissipation Change (ΔD, x10-6)Event
000Buffer Baseline
500Inject BSA-R6G
10-15.21.1Adsorption Phase
20-28.92.5Adsorption Phase
30-35.43.2Saturation
40-35.53.2Saturation
45-30.12.8Buffer Rinse
Table 2: Analysis of Adsorbed BSA-R6G Conjugate Layer Properties
ParameterValueInterpretation
Final Frequency Shift (Δf)-30.1 HzIndicates the mass of the irreversibly bound conjugate layer after rinsing.
Final Dissipation Shift (ΔD)2.8 x 10-6Suggests the adsorbed layer is not perfectly rigid and is somewhat viscoelastic.
ΔD/Δf Ratio-0.093 x 10-6 / HzProvides a qualitative measure of the layer's softness; a non-zero value confirms viscoelasticity.
Calculated Areal Mass (Sauerbrey)~533 ng/cm2An estimation of the hydrated mass of the adsorbed layer (assuming a 5 MHz crystal). This is an approximation as the layer is not perfectly rigid.

Such studies are crucial for applications where the interaction of labeled biomolecules with surfaces is critical. For example, in the development of biosensors, QCM-D can be used to optimize the immobilization of R6G-labeled capture proteins to ensure high sensitivity and stability. microphotonics.com In biomaterials science, it can help in understanding how the surface properties of an implant influence the adsorption of proteins from biological fluids, which is the initial step in the foreign body response. By using fluorescently labeled proteins, the QCM-D data can be correlated with other techniques like fluorescence microscopy to gain a more comprehensive understanding of the surface interactions.

Purity and Isomeric Considerations in R6g Nhs Ester, 5 Isomer Research

The Importance of Pure Isomer Utilization in High-Resolution Techniques

High-resolution techniques, such as super-resolution microscopy (e.g., STED, STORM, PALM), DNA sequencing, and high-performance capillary electrophoresis, are designed to detect minute differences in molecular composition and spatial organization. nih.gov The precision of these methods is fundamentally dependent on the homogeneity of the reagents used, particularly the fluorescent probes. When a biomolecule, such as a protein or an oligonucleotide, is labeled with an isomeric mixture of R6G NHS ester, the result is a heterogeneous population of labeled products.

Each population (one labeled with the 5-isomer, the other with the 6-isomer) will have a slightly different three-dimensional structure and surface charge distribution. In the context of super-resolution microscopy, where molecular positions are resolved at the nanometer scale, such heterogeneity can introduce positional artifacts and degrade the ultimate resolution of the image. For quantitative applications like qPCR, where the pure 5-isomer is often employed for labeling oligonucleotides, isomeric purity ensures uniform labeling efficiency and predictable hybridization kinetics. lumiprobe.comlunanano.ca The use of a single, defined isomer ensures that any observed variation in an experiment is due to the biological system under study, not to variability in the chemical probe.

Consequences of Isomeric Mixtures on Electrophoretic Mobility and Data Interpretation

The following table illustrates how the use of isomeric mixtures can confound the interpretation of electrophoretic data.

ObservationInterpretation with Pure 5-IsomerPotential Misinterpretation with 5-/6-Isomer Mixture
Single, sharp band on gelA single, pure labeled product is present.N/A (This result is unlikely with a mixture).
Two distinct bands on gelTwo different molecular species are present in the sample.A single molecular species is present, but it has been labeled with two different isomers, causing separation. lumiprobe.com
A broad or smeared bandThe labeled product is heterogeneous or partially degraded.The two isomeric products have very similar mobility but are not fully resolved, resulting in a poorly defined band.

Chromatographic Methods for Isomer Separation

Given the analytical problems caused by isomeric impurities, the separation of the 5- and 6-isomers of R6G NHS ester is a critical quality control step. High-performance liquid chromatography (HPLC) is the predominant technique employed for both the analysis and purification of these isomers. sielc.com

Reverse-phase HPLC (RP-HPLC) is particularly effective for this purpose. sielc.com In this method, the separation is based on the differential partitioning of the isomers between a nonpolar stationary phase (e.g., C18-silica) and a polar mobile phase. The subtle difference in the polarity and shape of the 5- and 6-isomers is sufficient to allow for their resolution under optimized conditions. The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer, often containing an acid like phosphoric or formic acid to control the ionization state of the molecule and improve peak shape. sielc.com By carefully controlling the gradient and composition of the mobile phase, baseline separation of the two isomers can be achieved, allowing for the isolation of the pure R6G NHS ester, 5-isomer.

The table below summarizes typical parameters used in the chromatographic separation of Rhodamine 6G isomers.

ParameterDescriptionCommon Implementation
TechniqueThe primary chromatographic mode used for separation.High-Performance Liquid Chromatography (HPLC). sielc.com
Stationary PhaseThe solid support within the column that interacts with the analyte.Reverse-Phase C18 (Octadecyl-silica). ncu.edu.tw
Mobile PhaseThe solvent system that carries the analyte through the column.A gradient of Acetonitrile and Water. sielc.com
AdditiveA component added to the mobile phase to improve separation.Phosphoric acid or Formic acid (for MS-compatibility). sielc.com
DetectionThe method used to visualize the eluting compounds.UV-Vis Absorbance or Fluorescence Detection. researchgate.net

Challenges, Limitations, and Future Research Directions

Overcoming Challenges in Regioisomer-Controlled Synthesis

The synthesis of R6G NHS ester typically results in a mixture of the 5- and 6-isomers, which differ in the substitution pattern on the benzoic acid ring. The separation of these regioisomers is a significant challenge due to their nearly identical physical and chemical properties. This lack of isomeric purity can lead to variability in labeling efficiency and the photophysical properties of the resulting conjugates. Future research is focused on developing synthetic strategies that provide better control over the regioselectivity of the carboxylation reaction, aiming for a higher yield of the desired 5-isomer and minimizing the formation of the 6-isomer. This would streamline the production process, reduce costs, and ensure greater consistency in downstream applications.

Enhancing Stability and Reactivity of NHS Esters

NHS esters are favored for their ability to react efficiently with primary aliphatic amines to form stable amide bonds under mild aqueous conditions. glenresearch.comthermofisher.com However, the NHS ester group is susceptible to hydrolysis in aqueous solutions, which competes with the desired amine-coupling reaction. glenresearch.comthermofisher.com The rate of hydrolysis increases with pH, presenting a challenge for labeling reactions that require alkaline conditions. thermofisher.com

Condition Effect on NHS Ester Reference
Aqueous SolutionSusceptible to hydrolysis, competing with amine reaction. glenresearch.com
Increasing pHRate of hydrolysis increases. thermofisher.com
Organic Solvents (DMSO, DMF)Water-insoluble forms require dissolution prior to aqueous reaction. thermofisher.com
Primary Amine Buffers (e.g., Tris)Incompatible as they compete for reaction. thermofisher.com

Future research directions aim to enhance the stability of the reactive ester. This includes the development of more hydrolysis-resistant activating groups that still maintain high reactivity towards primary amines. Additionally, optimizing reaction conditions, such as buffer composition and pH, can help to maximize the efficiency of the conjugation reaction while minimizing hydrolysis. glenresearch.com The use of water-soluble sulfonated NHS esters can also improve reaction kinetics in aqueous environments. thermofisher.com

Minimizing Non-Specific Interactions with Background Analytes

A significant limitation of many fluorescent dyes, including rhodamines, is their tendency to engage in non-specific binding to surfaces and biomolecules other than the intended target. nih.gov This can lead to high background fluorescence, reducing the signal-to-noise ratio and potentially leading to false-positive results. The hydrophobicity of the dye is a major determinant of its propensity for non-specific binding. stfc.ac.uk

Strategies to mitigate this issue include:

Improving washing procedures: Thorough washing steps can help to remove non-specifically bound dye molecules.

Using blocking agents: Reagents like bovine serum albumin (BSA) can be used to block non-specific binding sites.

Modifying the dye structure: Increasing the hydrophilicity of the dye can reduce its tendency to bind non-specifically. stfc.ac.uk

Future research is focused on designing R6G derivatives with reduced hydrophobicity to minimize these unwanted interactions. This could involve the incorporation of polar functional groups or polyethylene (B3416737) glycol (PEG) linkers.

Development of Novel R6G Derivatives with Enhanced Properties

Improved Photostability and Quantum Yield

While R6G is known for its relatively good photostability and high quantum yield, there is still room for improvement, particularly for demanding applications like single-molecule imaging and long-term live-cell tracking. Photobleaching, the irreversible destruction of the fluorophore upon prolonged exposure to excitation light, limits the duration of imaging experiments.

Compound Solvent Fluorescence Quantum Yield (Φf) Reference
Rhodamine 6GEthanol (B145695)0.950 ± 0.015 nih.gov
Rhodamine 6GD2O0.98 nih.gov
BDP R6GNot specified0.96 broadpharm.com

Research efforts are directed towards synthesizing new R6G analogues with enhanced photophysical properties. This includes modifications to the xanthene core to reduce susceptibility to photochemical degradation. Furthermore, derivatives like BDP R6G, a borondipyrromethene dye with similar spectral properties to R6G, offer high quantum yields and are being explored for various applications. broadpharm.comlumiprobe.com

pH-Insensitive Variants for Broad Physiological Applications

The fluorescence of rhodamine dyes can be sensitive to pH, which can be a limitation in biological experiments where pH can vary between different cellular compartments or in different physiological states. nih.govmdpi.com For many applications, a probe with stable fluorescence across a broad pH range is desirable. lumiprobe.com

The development of rhodamine derivatives where the fluorescence is independent of pH is an active area of research. lumiprobe.comaatbio.com This often involves modifications to the molecular structure that prevent protonation or deprotonation events that would otherwise quench fluorescence. For example, BDP R6G is a neutral molecule whose fluorescence is not pH-dependent. aatbio.com The creation of such pH-insensitive probes will broaden the utility of R6G-based dyes for quantitative measurements in diverse biological environments. nih.gov

Integration into Multiplexed and High-Throughput Assay Platforms

R6G NHS ester is a valuable tool for multiplexed assays, where multiple targets are detected simultaneously. Its distinct spectral properties allow it to be used in combination with other fluorophores with minimal spectral overlap. In high-throughput screening, the brightness and photostability of R6G are advantageous for generating robust and reproducible data.

Future developments will likely focus on expanding the palette of available fluorophores that are compatible with R6G in multiplexed settings. This includes the development of new dyes with narrower excitation and emission spectra to reduce crosstalk between channels. Additionally, the integration of R6G and its derivatives into advanced assay formats, such as microfluidic devices and automated imaging platforms, will continue to drive innovation in high-throughput biological research.

Advanced Applications in Live-Cell Imaging and Dynamic Studies

The unique photophysical properties of Rhodamine 6G (R6G) NHS ester, 5-isomer, particularly its high quantum yield and photostability, have positioned it as a valuable tool for advanced live-cell imaging and the study of cellular dynamics. lumiprobe.comnih.gov The NHS ester functionality allows for its covalent conjugation to primary amines on biomolecules, enabling the tracking and monitoring of their behavior in real-time within the complex environment of a living cell. medchemexpress.com

One of the key applications of R6G NHS ester, 5-isomer, is in single-molecule tracking (SMT). nih.gov This powerful technique allows for the visualization and analysis of the movement of individual molecules, providing insights into processes such as protein diffusion, binding kinetics, and the formation of molecular complexes. nih.govnih.gov The brightness of the R6G fluorophore is a significant advantage in SMT, as it allows for the detection of single molecules with a high signal-to-noise ratio. researchgate.net

Förster Resonance Energy Transfer (FRET) microscopy is another advanced technique where this compound, can be effectively utilized. nih.gov FRET is a mechanism that describes the transfer of energy between two light-sensitive molecules. In live-cell imaging, FRET can be used to measure the distance between two molecules of interest, making it a powerful tool for studying protein-protein interactions, conformational changes, and signaling events in real-time. nih.govnih.govyoutube.com R6G can serve as an efficient acceptor in FRET pairs with other fluorophores like fluorescein (B123965), enabling the ratiometric sensing of dynamic cellular processes. wordpress.com Recent developments have also explored the use of R6G in FRET-based nanoprobes for detecting enzymatic activity within living cells. nih.gov

Furthermore, derivatives of rhodamine, including amine-reactive forms like the NHS ester, are being employed in super-resolution microscopy techniques. researchgate.net These methods overcome the diffraction limit of light, enabling the visualization of cellular structures with unprecedented detail. The photostability of R6G is a critical factor in these applications, as they often require intense laser illumination. researchgate.net

The study of cellular dynamics also extends to monitoring changes in the intracellular environment. R6G-based probes have been developed for real-time fluorescence imaging of acidic microenvironments, which is crucial for understanding processes like endosomal uptake and other pH-dependent cellular functions. nih.gov By conjugating R6G to specific molecules, researchers can create sensors that report on the dynamic changes in pH within different cellular compartments. mdpi.comnih.gov

The table below summarizes the key photophysical properties of R6G relevant to its application in advanced live-cell imaging.

PropertyValueReference
Quantum Yield 0.95 lumiprobe.com
Excitation Max (nm) ~525-530
Emission Max (nm) ~550-555

While this compound, offers significant advantages, challenges such as photobleaching under prolonged and intense illumination remain a consideration for long-term dynamic studies. nih.gov Future research directions may focus on further enhancing the photostability of R6G derivatives and developing novel conjugation strategies to expand their utility in tracking a wider array of dynamic cellular processes.

Conclusion

Summary of R6G NHS Ester, 5-Isomer's Contributions to Scientific Research

Rhodamine 6G (R6G) NHS ester, 5-isomer, has established itself as a significant tool in scientific research, primarily owing to its exceptional fluorescent properties. As a derivative of the highly fluorescent rhodamine 6G dye, it possesses a high fluorescence quantum yield of approximately 0.95, making it an extremely bright and readily detectable label. lumiprobe.combroadpharm.comlumiprobe.comlumiprobe.com This high quantum yield has cemented its role in a variety of sensitive detection methods.

The primary contribution of the this compound, lies in its function as an amine-reactive fluorescent probe. The N-hydroxysuccinimide (NHS) ester group reacts efficiently and specifically with primary amines, such as those found on proteins, amine-modified oligonucleotides, and other biomolecules, to form stable amide bonds. broadpharm.comruixibiotech.com This reactivity has made it a workhorse for fluorescently labeling biological molecules for visualization and quantification.

A key area where this compound has made substantial contributions is in the field of nucleic acid analysis. It has been frequently utilized for labeling oligonucleotides for applications such as quantitative polymerase chain reaction (qPCR) and DNA sequencing. lumiprobe.comlunanano.calumiprobe.com The use of the pure 5-isomer is particularly advantageous in these applications as it avoids the issue of double peaks in high-performance liquid chromatography (HPLC) purification and double spots in electrophoresis, which can occur with mixed isomers. lumiprobe.comlumiprobe.comlumiprobe.com This leads to more reproducible and reliable results in sensitive analytical techniques.

Furthermore, its utility extends to broader applications in biotechnology, including fluorescence microscopy, flow cytometry, and fluorescence correlation spectroscopy. wikipedia.org The bright, stable fluorescence of R6G allows for clear visualization and tracking of labeled molecules within complex biological systems. While the parent compound, Rhodamine 6G, has known pH sensitivity in certain contexts, derivatives can be designed to either exploit this for pH sensing applications or to be pH-insensitive for stable fluorescence in varying cellular environments. nih.govnih.govlumiprobe.com

Prospective Role in Emerging Technologies and Interdisciplinary Research

The future utility of this compound, is poised to expand beyond its current applications, driven by advancements in nanotechnology, materials science, and high-throughput screening methodologies. Its robust photophysical properties make it an attractive candidate for integration into novel technological platforms.

In the realm of materials science, the covalent attachment of R6G NHS ester to polymers and nanoparticles can lead to the development of advanced fluorescent materials. For instance, its incorporation into polymer matrices is being explored for applications such as self-healing optical materials and fluorescent sensors. researchgate.net The ability to create brightly fluorescent and photostable nanomaterials opens up possibilities for developing novel diagnostic and imaging agents with tailored properties.

The principles of fluorescence resonance energy transfer (FRET) offer another avenue for future applications. By pairing R6G with a suitable quencher or another fluorophore, it can be used to design sophisticated biosensors for detecting specific molecular interactions or conformational changes in real-time. biotium.com Such FRET-based probes could be instrumental in drug discovery and mechanistic studies of diseases.

Furthermore, the demand for high-quality fluorescent labels in high-throughput screening (HTS) continues to grow. enamine.net The brightness and reliability of this compound, make it well-suited for HTS assays, where robust and sensitive detection is paramount for identifying lead compounds. Its application in fluorescence polarization assays, which benefit from dyes with long fluorescence lifetimes, is also a promising area of development. lumiprobe.com

Interdisciplinary research combining biology, chemistry, and engineering will likely uncover new applications for this versatile fluorophore. For example, its use in microfluidic devices for single-cell analysis or its conjugation to targeted drug delivery systems could lead to significant advancements in personalized medicine and diagnostics. As researchers continue to push the boundaries of detection sensitivity and multiplexing capabilities, the fundamental advantages of this compound, will ensure its continued relevance and adoption in a wide array of emerging scientific and technological fields.

Q & A

Q. What is the optimal protocol for conjugating R6G NHS ester, 5-isomer to amine-containing biomolecules (e.g., proteins, peptides)?

The conjugation process involves reacting the NHS ester group with primary amines (e.g., lysine residues or N-termini) under mildly basic conditions (pH 8.0–9.0). A molar excess of dye (5–10×) is recommended to ensure efficient labeling. Post-reaction, unreacted dye should be removed via size-exclusion chromatography or dialysis. Critical parameters include maintaining anhydrous conditions (due to NHS ester hydrolysis in water) and avoiding prolonged incubation (>2 hours at 4°C) to minimize nonspecific binding .

Q. How should researchers validate the purity and stability of this compound for experimental use?

Purity (>95%) can be confirmed via HPLC or mass spectrometry, as NHS esters are prone to hydrolysis during storage. Stability is ensured by storing the dye in anhydrous DMSO or DMF at -20°C, protected from light and moisture. Repeated freeze-thaw cycles should be avoided; instead, aliquot the stock solution .

Q. What are the key spectral properties of this compound, and how do they influence experimental design?

The 5-isomer exhibits absorption maxima at ~526 nm and emission at ~555 nm (yellow region), with high fluorescence quantum yield. Researchers must account for spectral overlap with other fluorophores (e.g., FAM or TAMRA) in multiplexed assays. Excitation/emission filters should be optimized to minimize crosstalk .

Advanced Research Questions

Q. How does the 5-isomer configuration of R6G NHS ester impact labeling efficiency compared to other isomers (e.g., 6-isomer)?

The 5-isomer’s regioselectivity arises from steric and electronic factors. Computational studies show that bulky ester groups in the 5-position reduce steric hindrance during conjugation, leading to faster reaction kinetics and higher labeling yields compared to the 6-isomer. This is critical for time-sensitive applications like live-cell imaging .

Q. What methodologies are recommended for quantifying this compound adsorption on nanoparticles in surface-enhanced Raman scattering (SERS)?

Adsorption can be quantified using UV-Vis spectroscopy by correlating the decrease in R6G concentration (via absorbance at 526 nm) with nanoparticle surface area. A Langmuir isotherm model is often applied. For single-molecule SERS, ensure colloidal silver/gold nanoparticles are pre-screened for size homogeneity to achieve reproducible enhancement factors (~10<sup>14</sup>–10<sup>15</sup>) .

Q. How should researchers resolve discrepancies between fluorescence intensity and SERS signal in single-molecule studies?

Fluorescence quenching near metallic nanoparticles can reduce emission signals, while SERS amplifies Raman scattering. To reconcile

  • Use time-resolved measurements to differentiate transient SERS "hot spots" from stable fluorescence.
  • Validate with control experiments (e.g., correlative AFM-Raman imaging) to map dye distribution on nanostructures .

Q. What experimental controls are essential when using this compound in quantitative PCR (qPCR) probe design?

  • Unlabeled primer control : Confirm no inhibition of polymerase activity.
  • Fluorescence quenching control : Ensure Förster resonance energy transfer (FRET) between R6G and quenchers (e.g., BHQ1) is efficient.
  • Isomer-specific control : Compare 5- and 6-isomer probes to rule out sequence-specific steric effects .

Methodological and Data Analysis Questions

Q. How can researchers optimize reaction conditions to minimize hydrolysis of this compound during conjugation?

  • Use anhydrous DMSO/DMF and degas buffers to reduce water content.
  • Perform reactions at 4°C to slow hydrolysis kinetics.
  • Monitor reaction progress via MALDI-TOF MS to detect labeled vs. unlabeled biomolecules .

Q. What statistical approaches are recommended for analyzing single-molecule SERS data with this compound?

  • Apply Poisson distribution analysis to determine the probability of single-molecule events.
  • Use principal component analysis (PCA) to distinguish spectral variations caused by molecular orientation vs. environmental noise .

Q. How do solvent polarity and pH affect the fluorescence quantum yield of this compound?

In polar solvents (e.g., water), the quantum yield decreases due to aggregation-induced quenching. At pH < 6, the xanthene ring protonation reduces fluorescence. Optimize solvent (e.g., 10% DMSO in PBS) and pH (7.4) for maximal signal .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.